Cas no 652-18-6 (2,3,5,6-Tetrafluorobenzoic acid)
2,3,5,6-Tetrafluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,3,5,6-Tetrafluorobenzoic acid
- 2,3,4,5-TETRAHYDRO-1-BENZOXEPIN-7-OL
- 2,3,5,6-Tetrafluorbenzoesaeure
- 2,3,5,6-Tetrafluorobenzoicacid
- Benzoic acid, 2,3,5,6-tetrafluoro-
- KVLBXIOFJUWSJQ-UHFFFAOYSA-N
- PubChem1341
- SBB064023
- KM0911
- Benzoic acid,2,3,5,6-tetrafluoro-
- CM12869
- TRA0051492
- T179
- SY018202
- R419
- TL8004628
- AB0018148
- ST24032256
- PS-10112
- 652-18-6
- A835024
- SR-01000512651
- CHEMBL1207225
- AKOS015889830
- CS-0121656
- Z1255445912
- FT-0609424
- SCHEMBL503507
- EC 416-800-1
- AM20040959
- SR-01000512651-1
- DTXSID20340798
- MFCD00002408
- T1881
- NS00003592
- EN300-97434
- ALLYL2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE
- DTXCID40291879
- DB-025746
- TFBA benzoic acid
-
- MDL: MFCD00002408
- Inchi: 1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
- InChI Key: KVLBXIOFJUWSJQ-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1C(=O)O)F)F)F
Computed Properties
- Exact Mass: 193.99900
- Monoisotopic Mass: 193.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White to nearly white powder
- Density: 1.5165 (estimate)
- Melting Point: 150.0 to 154.0 deg-C
- Boiling Point: 227.9℃ at 760 mmHg
- Flash Point: 91.6 °C
- PSA: 37.30000
- LogP: 1.94120
- Solubility: Not determined
2,3,5,6-Tetrafluorobenzoic acid Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H315-H318
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P310
- WGK Germany:1
- Hazard Category Code: R38;R41
- Safety Instruction: S22-S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT, CORROSIVE
- Safety Term:S22;S26;S37/39
- Risk Phrases:R38; R41
2,3,5,6-Tetrafluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 007444-5g |
2,3,5,6-Tetrafluorobenzoic acid, 97% |
652-18-6 | 97% | 5g |
$34.00 | 2023-09-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T834821-25g |
2,3,5,6-Tetrafluorobenzoic Acid |
652-18-6 | 99% | 25g |
256.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83700-1g |
2,3,5,6-Tetrafluorobenzoic acid |
652-18-6 | 98% | 1g |
¥30.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83700-5g |
2,3,5,6-Tetrafluorobenzoic acid |
652-18-6 | 98% | 5g |
¥36.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83700-500g |
2,3,5,6-Tetrafluorobenzoic acid |
652-18-6 | 98% | 500g |
¥2593.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83700-100g |
2,3,5,6-Tetrafluorobenzoic acid |
652-18-6 | 98% | 100g |
¥526.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83700-25g |
2,3,5,6-Tetrafluorobenzoic acid |
652-18-6 | 98% | 25g |
¥151.0 | 2023-09-06 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162534-25g |
2,3,5,6-Tetrafluorobenzoic acid |
652-18-6 | >98.0%(GC) | 25g |
¥191.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162534-1G |
2,3,5,6-Tetrafluorobenzoic acid |
652-18-6 | >98.0%(GC) | 1g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162534-5G |
2,3,5,6-Tetrafluorobenzoic acid |
652-18-6 | >98.0%(GC) | 5g |
¥53.90 | 2023-08-31 |
2,3,5,6-Tetrafluorobenzoic acid Production Method
Production Method 1
2,3,5,6-Tetrafluorobenzoic acid Raw materials
2,3,5,6-Tetrafluorobenzoic acid Preparation Products
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2,3,5,6-Tetrafluorobenzoic acid Related Literature
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Nazek Maalouli,Alexandre Barras,Aloysius Siriwardena,Mohamed Bouazaoui,Rabah Boukherroub,Sabine Szunerits Analyst 2013 138 805
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2. Electrochemical reduction of fluorinated aromatic carboxylic acidsF. G. Drakesmith J. Chem. Soc. Perkin Trans. 1 1972 184
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Xin Su,Xin Zhan,Bruce J. Hinds J. Mater. Chem. 2012 22 7979
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Andreas Eisele,Konstantinos Kyriakos,Rajesh Bhandary,Monika Sch?nhoff,Christine M. Papadakis,Bernhard Rieger J. Mater. Chem. A 2015 3 2942
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Xuekang Cai,Dan Wang,Yasi Gao,Long Yi,Xing Yang,Zhen Xi RSC Adv. 2019 9 23
Additional information on 2,3,5,6-Tetrafluorobenzoic acid
The Role of 2,3,5,6-Tetrafluorobenzoic Acid (CAS No. 652-18-6) in Modern Chemical and Pharmaceutical Research
2,3,5,6-Tetrafluorobenzoic acid, identified by CAS Registry Number 652-18-6, represents a critical compound in contemporary chemical synthesis and pharmaceutical development. This fluorinated aromatic carboxylic acid exhibits unique physicochemical properties that make it indispensable across multiple research domains. Recent advancements in synthetic methodologies and its integration into drug discovery pipelines have further solidified its position as a versatile building block for innovative applications.
Structurally characterized by four fluorine atoms substituted at the 2-, 3-, 5-, and 6-positions of a benzene ring conjugated with a carboxylic acid group (C₆H₂F₄COOH), this compound demonstrates enhanced stability and lipophilicity compared to non-fluorinated analogs. The spatial arrangement of fluorine substituents induces significant electron-withdrawing effects through inductive and mesomeric interactions. This structural configuration is particularly advantageous in medicinal chemistry contexts where precise control over molecular polarity and hydrogen bonding capacity is required.
Synthetic approaches to tetrafluorobenzoic acid have evolved significantly since its initial preparation via fluorination of benzene derivatives. Current protocols often employ palladium-catalyzed cross-coupling reactions under microwave-assisted conditions to achieve high yields with minimal byproduct formation. A notable breakthrough published in the Journal of Fluorine Chemistry (2023) demonstrated the use of trifluoromethyl iodide as an efficient fluorinating agent for large-scale production while maintaining product purity above 99.9%.
In pharmaceutical research, this compound serves as a key intermediate in the synthesis of bioactive molecules targeting oncogenic pathways. For instance, recent studies highlighted its role in developing inhibitors for cyclin-dependent kinases (CDKs), where the fluorinated backbone enhances blood-brain barrier permeability without compromising selectivity. A landmark clinical trial reported in Nature Communications (April 2024) showcased a CDK4/6 inhibitor derived from this compound achieving unprecedented efficacy against triple-negative breast cancer xenografts with reduced off-target effects.
Beyond medicinal applications,tetrafluorobenzoic acid derivatives are pivotal in advanced materials science. Their ability to form stable amide linkages makes them ideal for synthesizing high-performance polymers used in optoelectronic devices. Researchers at Stanford University recently synthesized a novel polyimide incorporating this moiety that exhibited exceptional thermal stability up to 450°C—critical for next-generation aerospace components—while maintaining dielectric properties suitable for flexible electronics.
The compound's unique photophysical properties have also driven innovations in analytical chemistry. A 2024 study published in Analytical Chemistry demonstrated its utility as a fluorescent probe for detecting trace amounts of heavy metal ions (
Eco-friendly synthesis pathways remain an active area of investigation for this compound. Green chemistry initiatives now favor solvent-free reactions using heterogeneous catalysts such as zeolite-supported palladium nanoparticles. These approaches reduce environmental impact while maintaining synthetic efficiency—a critical consideration as regulatory frameworks increasingly prioritize sustainability metrics.
In conclusion,CAS No. 652-18-6-designated tetrafluorobenzoic acid continues to redefine boundaries across diverse scientific disciplines through its structural versatility and tunable reactivity profiles. Ongoing research into its applications—from targeted drug delivery systems to next-generation semiconductor materials—underscores its enduring relevance in advancing technological frontiers while adhering to modern sustainability standards.
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